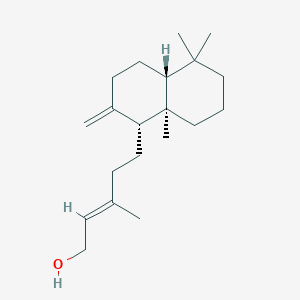
(-)-Ent-copalol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-ent-copalol is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 13 (the latter with E-stereochemistry) and carries a hydroxy group at the terminal C-15 position. It has a role as a metabolite. It is a labdane diterpenoid and a primary alcohol. It is an enantiomer of a (+)-copalol.
Aplicaciones Científicas De Investigación
Total Synthesis and Analytical Techniques
The total synthesis of both enantiomers of copalol has been achieved via the optical resolution of a racemic diol, which is a general synthetic intermediate for drimane sesquiterpenes and labdane diterpenes. This process involves esterification, PDC-oxidation, and subsequent β-elimination leading to optically active enones, which are then converted into (+)-copalol and (−)-copalol through a series of reactions including Sakurai reaction, Wittig methylenation, Wacker oxidation, Horner–Emmons reaction, and DIBAL-H reduction (Toshima, Oikawa, Toyomasu, & Sassa, 2000). Additionally, a reliable validated high-performance liquid chromatography-photodiode array detection (HPLC-PDA) method has been developed for the quantification of various terpenes including ent-copalol in Copaifera oleoresins, highlighting its importance in natural product research and potential therapeutic applications (Carneiro, Bastos, Veneziani, Santos, & Ambrósio, 2022).
Biological Activities and Potential Applications
The substrate specificity of Rv3378c, an enzyme from Mycobacterium tuberculosis, has been studied, and it was found that it can convert labdadienyl diphosphates into compounds including ent-copalol. This enzymatic activity suggests potential applications in studying natural diterpenes and understanding their roles in biological systems, such as in the pathogenicity of M. tuberculosis where diterpenoids like ent-copalol could impair phagocyte function (Hoshino, Nakano, Ootsuka, Shinohara, & Hara, 2011). The antitrypanosomal activity of various compounds including a diterpene and lignans isolated from Aristolochia cymbifera has been investigated, revealing that compounds like copalic acid (related to ent-copalol) exhibit significant activity against Trypanosoma cruzi, suggesting potential therapeutic applications for ent-copalol and related compounds (Sartorelli, Carvalho, Reimão, Lorenzi, & Tempone, 2010).
Propiedades
Fórmula molecular |
C20H34O |
|---|---|
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18-,20+/m1/s1 |
Clave InChI |
NERNKRPBSOBEHC-PGHZQYBFSA-N |
SMILES isomérico |
C/C(=C\CO)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |
SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
SMILES canónico |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Sinónimos |
copalol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



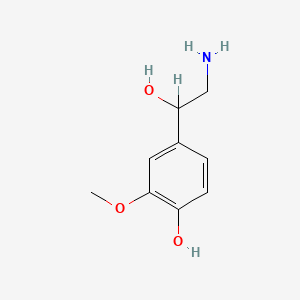

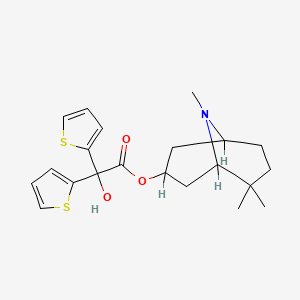
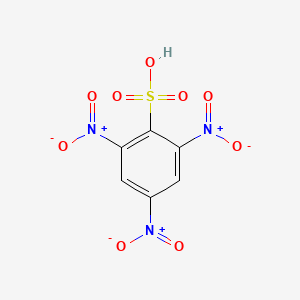
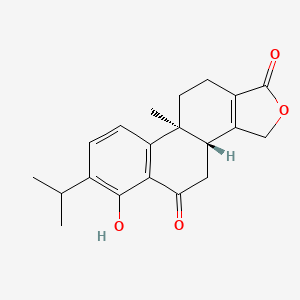
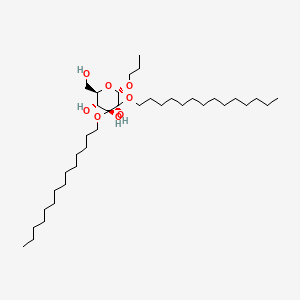

![1-(2-Chloro-4b,12-difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1208985.png)
![[18]Annulene](/img/structure/B1208986.png)


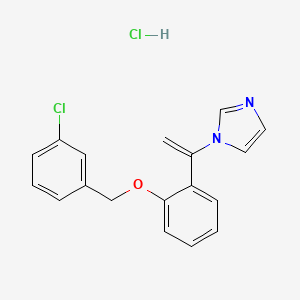
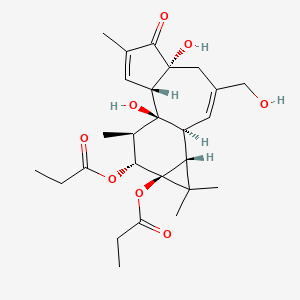
![N-[2-(3-phenoxyphenoxy)ethyl]-N-prop-2-enyl-2-propen-1-amine](/img/structure/B1208995.png)